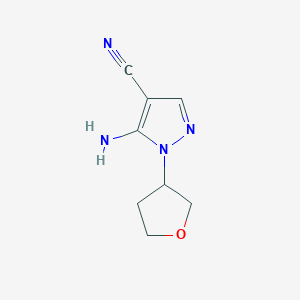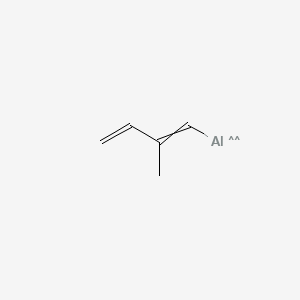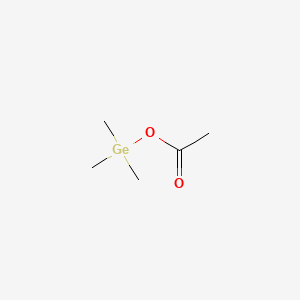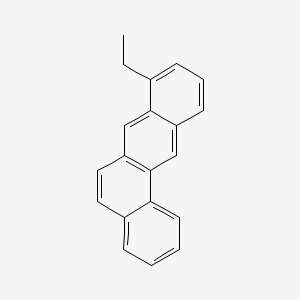
BENZ(a)ANTHRACENE, 8-ETHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE, 8-ETHYL- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzo[a]anthracene, which consists of four fused benzene rings. This compound is known for its potential carcinogenic properties and is produced during the incomplete combustion of organic matter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 8-ETHYL- involves several steps, including Friedel–Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . One common method is the Friedel–Crafts alkylation, where an ethyl group is introduced to the benzo[a]anthracene structure using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of BENZ(a)ANTHRACENE, 8-ETHYL- typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps like distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BENZ(a)ANTHRACENE, 8-ETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[a]anthracene derivatives, quinones, and hydrogenated compounds .
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE, 8-ETHYL- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research focuses on its interactions with biological systems, particularly its genotoxic and carcinogenic effects.
Medicine: Studies investigate its potential role in cancer research and its effects on cellular processes.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of BENZ(a)ANTHRACENE, 8-ETHYL- involves its metabolic activation to reactive intermediates, such as epoxides and dihydrodiols. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound interacts with molecular targets like cytochrome P450 enzymes, which are involved in its metabolic activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]anthracene: The parent compound with similar carcinogenic properties.
Benzo[b]phenanthrene: Another PAH with a similar structure but different biological activity.
Tetraphene: A PAH with four fused benzene rings, similar to benzo[a]anthracene.
Uniqueness
BENZ(a)ANTHRACENE, 8-ETHYL- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. This structural modification can affect its metabolic pathways and the formation of reactive intermediates, making it a valuable compound for studying the effects of structural changes on PAH behavior .
Propriétés
Numéro CAS |
56961-62-7 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
8-ethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-2-14-7-5-8-16-13-20-17(12-19(14)16)11-10-15-6-3-4-9-18(15)20/h3-13H,2H2,1H3 |
Clé InChI |
BQKRLUQCYVLAAO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



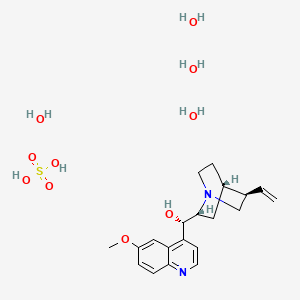
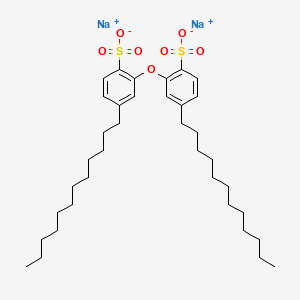

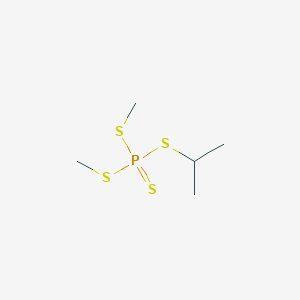
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)


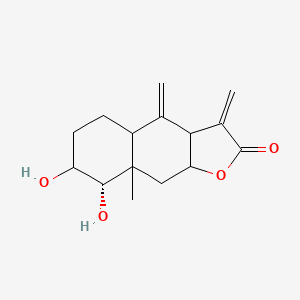
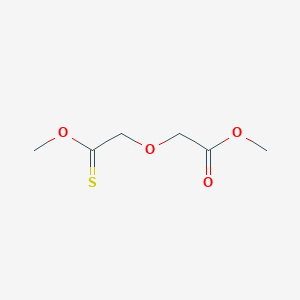
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
